![molecular formula C16H13FN2O2 B4979160 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as "Fluorophenylaminophenylpyrrolidinedione" and has a molecular formula of C17H13FN2O2. The compound has a white crystalline appearance and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of specific enzymes, leading to its potential anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione may have various biochemical and physiological effects. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. Additionally, the compound may have potential applications in the treatment of other diseases such as cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is its potential applications in drug development. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are various future directions for the use of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in scientific research. One of the significant future directions is the development of new drugs that target specific diseases. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development. Additionally, further studies are needed to understand the mechanism of action of the compound fully. This will help in developing new drugs that target specific diseases and have fewer side effects.
Méthodes De Synthèse
The synthesis of 3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction of 4-fluoroaniline with succinic anhydride in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid and is heated to a specific temperature for a specific duration. The product is then isolated and purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively used in scientific research to study its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs that target specific diseases. The compound has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWZSTCWUDJOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-bromo-4-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979098.png)
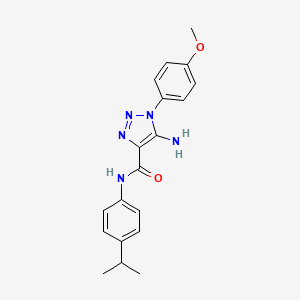
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4979115.png)
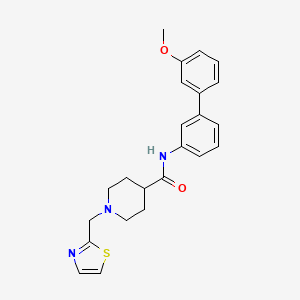
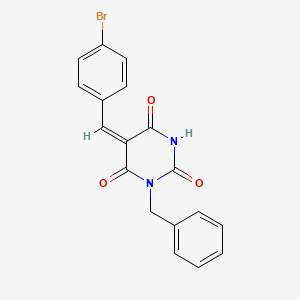
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)
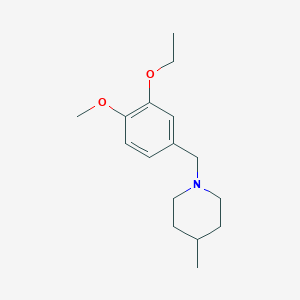
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)

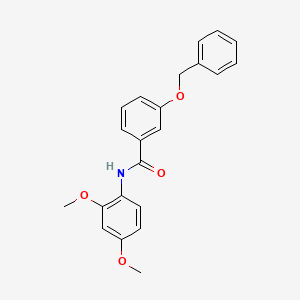
![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)